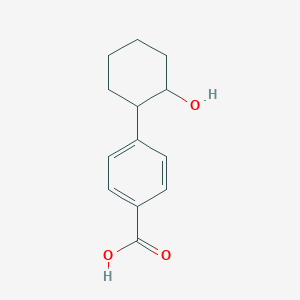
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities. The compound is characterized by its acridine moiety, which is a nitrogen-containing heterocycle, and a phenylcarbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride typically involves the reaction of acridine derivatives with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The compound can be reduced to form dihydroacridine derivatives.
Substitution: The phenylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to intercalate with DNA.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound can also inhibit topoisomerase enzymes, which are essential for DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
DACA (N- (2- (dimethylamino)ethyl)acridine-4-carboxamide): An acridine derivative with potential anticancer activity.
Uniqueness
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride is unique due to its specific combination of the acridine moiety and the phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
56962-75-5 |
|---|---|
Fórmula molecular |
C22H19ClN2O2 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C22H18N2O2.ClH/c25-22(23-16-8-2-1-3-9-16)26-15-14-17-18-10-4-6-12-20(18)24-21-13-7-5-11-19(17)21;/h1-13H,14-15H2,(H,23,25);1H |
Clave InChI |
PAVYBUGNBWOQKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCCC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


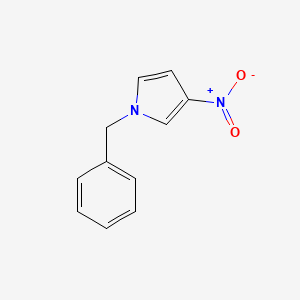

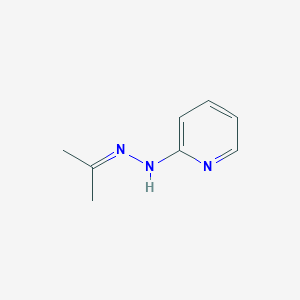
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)

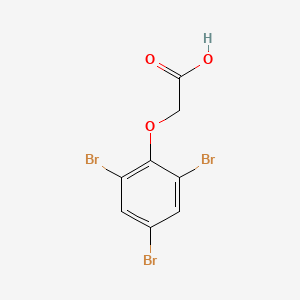
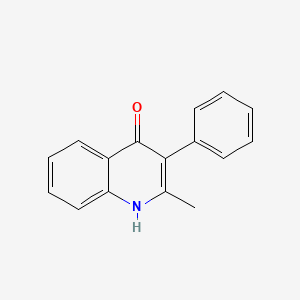
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)
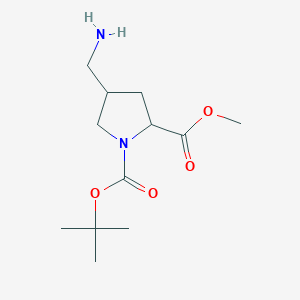


![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
